An In-Depth Technical Guide to the Chemical Properties of 2-Dodec-2-enylbutanedioic Acid
An In-Depth Technical Guide to the Chemical Properties of 2-Dodec-2-enylbutanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Dodec-2-enylbutanedioic acid, also commonly known as dodecenylsuccinic acid (DDSA), is a C16 dicarboxylic acid with a versatile chemical profile. Its amphiphilic nature, possessing a long hydrophobic dodecenyl chain and a hydrophilic dicarboxylic acid head, makes it a compound of significant interest in various industrial and research applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and known applications, with a focus on its role as a corrosion inhibitor and its potential biological activities.
Chemical and Physical Properties
2-Dodec-2-enylbutanedioic acid is typically a viscous liquid or a low-melting solid at room temperature. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-(Dodec-2-en-1-yl)butanedioic acid | |
| Synonyms | Dodecenylsuccinic acid, DDSA, 2-Dodecenylsuccinic acid | [1] |
| CAS Number | 13877-83-3 | [1] |
| Molecular Formula | C₁₆H₂₈O₄ | [1] |
| Molecular Weight | 284.39 g/mol | [1] |
| Appearance | Viscous liquid or solid | [2] |
| Boiling Point | 406.24 °C at 760 mmHg (calculated) | |
| Flash Point | 213.644 °C (calculated) | |
| Density | 1.031 g/cm³ (calculated) | |
| Solubility | Insoluble in water; soluble in many organic solvents. | [3] |
Synthesis and Reactivity
The primary route for the synthesis of 2-dodec-2-enylbutanedioic acid involves a two-step process, starting with the production of its anhydride precursor, dodecenyl succinic anhydride (DDSA).
Synthesis of Dodecenyl Succinic Anhydride (DDSA)
DDSA is synthesized via an "ene" reaction between a C12 olefin (dodecene) and maleic anhydride. This reaction is typically carried out at elevated temperatures (around 180-200 °C).
Experimental Protocol: Synthesis of Dodecenyl Succinic Anhydride (DDSA)
Materials:
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1-Dodecene
-
Maleic anhydride
-
Nitrogen gas supply
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Reaction flask with a reflux condenser and magnetic stirrer
Procedure:
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In a reaction flask, combine equimolar amounts of 1-dodecene and maleic anhydride.
-
Blanket the reaction mixture with a slow stream of nitrogen gas to prevent oxidation.
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Heat the mixture to 180-200 °C with continuous stirring.
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Maintain the temperature and stirring for several hours until the reaction is complete, which can be monitored by techniques such as titration to determine the consumption of maleic anhydride.
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After the reaction is complete, allow the mixture to cool to room temperature. The resulting product is crude dodecenyl succinic anhydride.
Hydrolysis of Dodecenyl Succinic Anhydride to 2-Dodec-2-enylbutanedioic Acid
The synthesized DDSA can be hydrolyzed to the corresponding dicarboxylic acid by reaction with water. This reaction involves the nucleophilic attack of water on one of the carbonyl carbons of the anhydride ring, leading to ring-opening.
Experimental Protocol: Hydrolysis of Dodecenyl Succinic Anhydride
Materials:
-
Dodecenyl succinic anhydride (DDSA)
-
Water
-
Optional: Acid or base catalyst (e.g., HCl or NaOH)
-
Reaction flask with a reflux condenser and magnetic stirrer
Procedure:
-
Place the crude or purified DDSA in a reaction flask.
-
Add a stoichiometric excess of water to the flask.
-
Heat the mixture to reflux with vigorous stirring. The reaction can be catalyzed by the addition of a small amount of acid or base to increase the rate of hydrolysis.
-
Continue refluxing for several hours until the hydrolysis is complete. The progress of the reaction can be monitored by the disappearance of the anhydride peak in the IR spectrum (around 1780 cm⁻¹ and 1860 cm⁻¹).
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After completion, cool the reaction mixture. The 2-dodec-2-enylbutanedioic acid can be isolated by extraction with a suitable organic solvent, followed by washing and drying. Further purification can be achieved by recrystallization or chromatography if necessary.
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the characterization of 2-Dodec-2-enylbutanedioic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific, detailed spectra for 2-Dodec-2-enylbutanedioic acid are not widely published, the expected chemical shifts can be predicted based on its structure.
¹H NMR:
-
Alkyl chain protons (-(CH₂)₈-CH₃): A complex multiplet in the region of 0.8-1.6 ppm. The terminal methyl group (CH₃) would appear as a triplet around 0.9 ppm.
-
Allylic protons (-CH₂-CH=CH-): A multiplet around 2.0-2.2 ppm.
-
Vinylic protons (-CH=CH-): A multiplet in the region of 5.3-5.5 ppm.
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Succinic acid backbone protons (-CH(COOH)-CH₂(COOH)): Multiplets in the range of 2.4-3.0 ppm.
-
Carboxylic acid protons (-COOH): A broad singlet at a downfield chemical shift, typically above 10 ppm, which is exchangeable with D₂O.
¹³C NMR:
-
Alkyl chain carbons: A series of peaks between 14 and 32 ppm.
-
Allylic and succinic backbone carbons: Peaks in the range of 25-45 ppm.
-
Vinylic carbons (-C=C-): Peaks in the region of 120-135 ppm.
-
Carboxylic acid carbons (-COOH): Two distinct peaks in the downfield region, typically between 175 and 185 ppm.[4]
Infrared (IR) Spectroscopy
The IR spectrum of 2-Dodec-2-enylbutanedioic acid would exhibit characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3000 (broad) | O-H stretching of the carboxylic acid dimer |
| 2925, 2855 | C-H stretching of the alkyl chain |
| ~1710 | C=O stretching of the carboxylic acid dimer |
| ~1650 | C=C stretching of the alkene |
| ~1465 | C-H bending of the alkyl chain |
| ~1250 | C-O stretching and O-H bending of the carboxylic acid |
| ~970 | C-H out-of-plane bending for a trans alkene (if present) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of 2-Dodec-2-enylbutanedioic acid would likely show a molecular ion peak (M⁺) at m/z 284. The fragmentation pattern would be characterized by the loss of water (M-18), the carboxyl group (M-45), and various fragments from the dodecenyl chain.[5]
Applications and Biological Activity
Corrosion Inhibition
One of the most well-documented applications of 2-dodec-2-enylbutanedioic acid and its anhydride is as a corrosion inhibitor, particularly for ferrous metals in lubricating oils and fuels.[3]
Corrosion Inhibition Workflow
Caption: Mechanism of corrosion inhibition by 2-Dodec-2-enylbutanedioic acid.
The mechanism of action involves the adsorption of the molecule onto the metal surface. The polar carboxylic acid groups bind to the metal, while the long, nonpolar dodecenyl chain forms a hydrophobic barrier that repels water and prevents corrosive agents from reaching the surface.
Potential Biological Activity
While specific studies on the biological activity of 2-Dodec-2-enylbutanedioic acid are limited, some research suggests potential antimicrobial properties. It has been shown to inhibit the growth of bacteria like Escherichia coli by disrupting the lipid bilayer of the mitochondrial membrane, which leads to decreased ATP production and cell death.[3] The general class of succinic acid derivatives has been investigated for a wide range of pharmacological activities.
Hypothesized Cellular Interaction Pathway
Caption: Postulated mechanism of antibacterial action.
Further research is required to fully elucidate the specific biological effects and potential therapeutic applications of this compound. The structural similarity to endogenous signaling molecules suggests that it could potentially interact with various cellular pathways, but this remains an area for future investigation.
Conclusion
2-Dodec-2-enylbutanedioic acid is a multifunctional molecule with established utility as a corrosion inhibitor and potential for biological applications. This guide has provided a detailed overview of its chemical properties, synthesis, and spectroscopic characterization. The provided experimental outlines can serve as a basis for further research and development in various scientific and industrial fields. As interest in bio-based and specialty chemicals grows, a deeper understanding of compounds like 2-dodec-2-enylbutanedioic acid will be crucial for innovation.
